N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a useful research compound. Its molecular formula is C16H13N3O2 and its molecular weight is 279.299. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of derivatives, including N-(6-methylpyridin-2-yl)-5-phenyloxazole-2-carboxamide, have been synthesized and evaluated for their biological activities. These compounds have been explored for their anticancer and anti-inflammatory properties. The synthesis processes often involve the condensation of carboxamide with aromatic aldehydes and further modifications to enhance their biological activities. For example, Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase agents, indicating a methodological approach to creating derivatives with potential therapeutic applications (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Further research into the applications of these compounds reveals their potential antitumor and antimicrobial activities. For instance, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, leading to substituted pyridine derivatives with significant antitumor and antimicrobial effects (Riyadh, 2011). Such studies highlight the versatility of N-(6-methylpyridin-2-yl)-5-phenyloxazole-2-carboxamide derivatives in developing new therapeutic agents.
Antioxidant Activities
The antioxidant properties of these compounds have also been investigated. Saundane and Manjunatha (2016) synthesized derivatives showing promising antioxidant activities, indicating their potential in managing oxidative stress-related conditions (Saundane & Manjunatha, 2016).
Application in Synthesis of Macrolides
In a different approach, Wasserman, Gambale, and Pulwer (1981) explored the use of oxazoles as precursors in the synthesis of macrolides, showcasing the compound's utility in complex organic syntheses and its potential application in producing biologically active macrolides (Wasserman, Gambale, & Pulwer, 1981).
Mechanism of Action
Target of Action
The primary target of N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is the TGF-beta receptor type-1 . This receptor plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
The interaction with this receptor could lead to changes in the receptor’s activity, potentially influencing various cellular processes .
Result of Action
Given its target, it could potentially influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Safety and Hazards
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-6-5-9-14(18-11)19-15(20)16-17-10-13(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPWWRHOTMTHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.